molecular formula C11H12BrNO B2398769 7-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 1784426-29-4

7-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B2398769
CAS RN: 1784426-29-4
M. Wt: 254.127
InChI Key: UGOWZEJIWPQYDK-UHFFFAOYSA-N
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Description

7-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one (also known as 7-Bromo-DMIQ or 7-Br-DMIQ) is a synthetic organic compound that has been used in scientific research for a variety of applications. It is a member of the isoquinoline family, a group of compounds that are characterized by a common structural motif. 7-Bromo-DMIQ is a versatile compound that is used in a variety of scientific research applications, including biochemical and physiological studies.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been used in the synthesis of complex structures such as 9(E)-phenanthrene-9,10-dione[(1Z)-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]hydrazone and its cation-anion complex with copper(I) bromide, demonstrating its utility in forming intricate molecular architectures (Davydov et al., 2009).

Chemical Properties and Tautomeric Conversions

  • It plays a role in understanding the effects of substituents on the structure and tautomeric conversion of related compounds, as evidenced by research on its analogues (Davydov et al., 1995).

Pharmaceutical Research

  • A derivative of this compound, a dihydroisoquinoline hydroxamic acid, was synthesized and its cytotoxicity was evaluated, indicating potential applications in drug development (Ben Salah, Carraz, & Kammoun, 2014).

Molecular Differentiation

  • The compound has been used in research to differentiate isomeric dihydroisoquinolines, highlighting its role in analytical chemistry and molecular characterization (Waigh, 1980).

Synthesis of Bioactive Compounds

  • It has been involved in the synthesis of compounds with anti-inflammatory and analgesic properties, suggesting its importance in medicinal chemistry (Vikharev et al., 2005).

Photolabile Protecting Group

  • A brominated hydroxyquinoline, structurally similar to 7-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one, has been synthesized as a photolabile protecting group, indicating potential applications in photochemistry (Fedoryak & Dore, 2002).

properties

IUPAC Name

7-bromo-4,4-dimethyl-2,3-dihydroisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-11(2)6-13-10(14)8-5-7(12)3-4-9(8)11/h3-5H,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOWZEJIWPQYDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(=O)C2=C1C=CC(=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one

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